2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine
Description
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine is a halogenated pyridine derivative featuring a dichloro-substituted pyridine core and a (methylsulfonyl)methyl group at the 4-position.
Properties
Molecular Formula |
C7H7Cl2NO2S |
|---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
2,6-dichloro-4-(methylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI Key |
RXEMIIGQMCPAGE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the methylsulfonylmethyl group. One common method includes the reaction of 2,6-dichloropyridine with a methylsulfonylmethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols depending on the reducing agent used.
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of several pharmaceutical agents. Its unique structure allows it to participate in various chemical reactions that are critical for developing new drugs. For instance, it has been utilized in the synthesis of compounds targeting specific biological pathways, such as those involved in cancer and inflammatory diseases.
Biological Activity
Research indicates that 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine exhibits notable biological activities. It has shown potential anticancer effects by inducing cytotoxicity in various cancer cell lines, making it a candidate for further investigation in oncology. Additionally, its antimicrobial properties have been observed, suggesting its utility as an antibacterial agent.
Agrochemical Applications
Pesticide Development
The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its chlorinated structure enhances its reactivity and effectiveness against pests, making it a valuable component in the development of new agricultural products.
Material Science
Polymer Chemistry
In material science, 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine can be used to modify polymers to enhance their properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces cytotoxic effects in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
Case Study: Anticancer Properties
A study conducted on the cytotoxic effects of 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine demonstrated significant activity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This finding supports further exploration into its use as a chemotherapeutic agent.
Case Study: Agrochemical Efficacy
In agricultural settings, formulations containing this compound have shown promising results in controlling pest populations while minimizing environmental impact. Trials indicate that it can effectively reduce pest damage on crops without significantly affecting non-target species.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and methylsulfonylmethyl group contribute to its reactivity and binding affinity. It can act as an electrophile, facilitating nucleophilic attack by biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. (Methylsulfonyl)methyl Groups
Compound : 2,6-Dichloro-4-(trifluoromethyl)pyridine (BP7160, CAS N/A)
- Substituent : Trifluoromethyl (–CF₃)
- Key Properties: Electron-withdrawing effect: The –CF₃ group strongly withdraws electrons via induction, polarizing the pyridine ring and enhancing electrophilic substitution reactivity.
- Contrast with Target Compound :
- The (methylsulfonyl)methyl (–CH₂SO₂CH₃) group combines sulfonyl’s electron-withdrawing nature with a methyl spacer, offering moderate polarity. This may improve aqueous solubility compared to –CF₃.
Aromatic vs. Aliphatic Substituents
Compound : 2,6-Dichloro-4-(4-propylphenyl)pyridine (CAS 1782555-44-5)
- Substituent : 4-Propylphenyl (–C₆H₄–C₃H₇)
- Key Properties :
- Steric bulk : The bulky aromatic substituent may hinder reactivity at the pyridine ring’s 4-position.
- Molecular weight : 266.17 g/mol (vs. ~242 g/mol for the target compound, estimated).
- Contrast with Target Compound :
- The (methylsulfonyl)methyl group is smaller and more polar, likely enhancing solubility in polar solvents compared to the lipophilic propylphenyl group.
Sulfonyl-Containing Analogues
Compound : 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine (BP7161, CAS 104614-74-6)
- Substituent : Trifluoromethylsulfonyl (–SO₂CF₃)
- Applications: Such groups are common in herbicides (e.g., sulfonylureas).
- Contrast with Target Compound :
- The methylsulfonyl group in the target compound may offer a balance between electron withdrawal and synthetic accessibility.
Data Table: Comparative Analysis
| Compound Name | Substituent | Molecular Weight (g/mol) | Predicted Solubility | Reactivity Profile |
|---|---|---|---|---|
| 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine | –CH₂SO₂CH₃ | ~242 | Moderate (polar solvents) | Electrophilic substitution favored |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | –CF₃ | ~216 | Low (non-polar solvents) | High ring activation |
| 2,6-Dichloro-4-(4-propylphenyl)pyridine | –C₆H₄–C₃H₇ | 266.17 | Very low | Steric hindrance limits reactions |
| 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine | –SO₂CF₃ | ~318 | Low | High thermal/oxidative stability |
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., –SO₂CH₃, –CF₃) enhance pyridine ring reactivity toward nucleophilic aromatic substitution, critical in drug synthesis .
- Solubility : Sulfonyl-containing groups improve solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions under mild conditions .
- Bioactivity : Chloropyridines with sulfonyl groups are prevalent in agrochemicals due to their ability to disrupt enzyme function in pests .
Biological Activity
2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine is a chlorinated heterocyclic compound belonging to the pyridine family, characterized by its unique structural properties and reactivity. This compound has gained attention in various fields, including pharmaceuticals and agrochemicals, due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine is . The structure features two chlorine atoms at positions 2 and 6 of the pyridine ring and a methylsulfonylmethyl group at position 4. This configuration enhances its electrophilic character, allowing it to interact with various biological targets.
Biological Activities
Research indicates that 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it demonstrated significant growth inhibition against non-small cell lung cancer (NCI-H522) with a growth percentage (GP) of approximately 49.5% .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against a range of pathogens, making it a candidate for further exploration in the development of antimicrobial agents .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it interacts with enzymes in the JAK family, which are crucial for immune responses .
The mechanism of action for 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine involves:
- Electrophilic Interactions : The chlorinated structure allows it to act as an electrophile, facilitating nucleophilic attacks from biological molecules.
- Targeting Enzymes : It binds selectively to certain enzymes, leading to modulation of their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth .
- Reactive Oxygen Species Generation : In some cases, the compound may generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death in cancer cells .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
-
Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, warranting further development as an antimicrobial agent .
Comparative Analysis
To better understand the uniqueness of 2,6-Dichloro-4-((methylsulfonyl)methyl)pyridine compared to similar compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,6-Dichloropyridine | Lacks methylsulfonylmethyl group | Less reactive in nucleophilic substitution reactions |
| 4-Chloro-2,6-dimethylpyridine | Contains methyl groups instead of chlorine | Different reactivity profile due to steric hindrance |
| 2,6-Dichloroisonicotinonitrile | Contains a nitrile functional group | Different biological activity profile |
| 2,6-Dichloroisonicotinaldehyde | Contains an aldehyde functional group | Unique reactivity due to carbonyl presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
